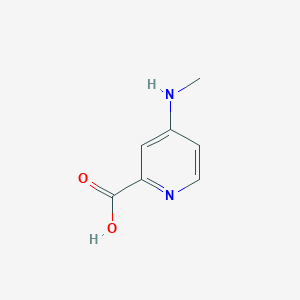

4-(Methylamino)pyridine-2-carboxylic acid

CAS No.: 872696-24-7

Cat. No.: VC7809989

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872696-24-7 |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 4-(methylamino)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O2/c1-8-5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) |

| Standard InChI Key | DGQGIUNYNBRAKU-UHFFFAOYSA-N |

| SMILES | CNC1=CC(=NC=C1)C(=O)O |

| Canonical SMILES | CNC1=CC(=NC=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

4-(Methylamino)pyridine-2-carboxylic acid has the molecular formula and a molar mass of 152.15 g/mol. The IUPAC name 4-(methylamino)pyridine-2-carboxylic acid reflects the substitution pattern: a methylamino group (-NHCH₃) at position 4 and a carboxylic acid (-COOH) at position 2 on the pyridine ring. The planar aromatic system creates a conjugated π-network, while the carboxylic acid and methylamino groups introduce polarity and hydrogen-bonding capacity.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| SMILES | CNC1=CC(=NC=C1)C(=O)O |

| InChIKey | DGQGIUNYNBRAKU-UHFFFAOYSA-N |

| Topological Polar Surface Area | 72.7 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The crystal structure remains undetermined, but computational models predict a coplanar arrangement of the carboxylic acid and pyridine ring, stabilized by intramolecular hydrogen bonding between the N-H of the methylamino group and the carbonyl oxygen .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectra of analogous pyridine-2-carboxylic acid derivatives show characteristic absorptions at:

-

3300–3100 cm⁻¹ (N-H stretch of methylamino)

-

1700–1680 cm⁻¹ (C=O stretch of carboxylic acid)

-

1600–1580 cm⁻¹ (C=N pyridine ring vibrations) .

Nuclear magnetic resonance (NMR) data for related compounds reveal downfield shifts for the pyridine protons adjacent to electron-withdrawing groups (δ 8.5–9.0 ppm for H-3 and H-5) .

Synthesis and Derivative Development

Synthetic Routes

While no direct synthesis protocol for 4-(methylamino)pyridine-2-carboxylic acid is published, analogous compounds are synthesized via acyl chloride intermediates. A representative route involves:

-

Chlorination: Treatment of 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride () forms the corresponding acyl chloride.

-

Amination: Reaction with 2-amino-N-methylpyridine derivatives under inert conditions yields monoamide products .

-

Hydrolysis: Selective hydrolysis of ester groups using aqueous base generates the free carboxylic acid .

This method produces yields of 70–88% for structurally similar compounds, though regioselectivity challenges persist when introducing methyl groups at different pyridine positions .

Structural Derivatives

Key derivatives explored in medicinal chemistry include:

-

5-Aminomethyl-4-arylpyridines: Substitution with dichlorophenyl groups enhances DPP-4 inhibition (e.g., 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, IC₅₀ = 10 nM) .

-

Metal complexes: The carboxylic acid group facilitates coordination to transition metals like Cu(II) and Fe(III), potentially useful in catalysis or antimicrobial agents .

Pharmacological Activity and Mechanism

DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) degrades incretin hormones like GLP-1, making it a therapeutic target for type 2 diabetes. Although 4-(methylamino)pyridine-2-carboxylic acid itself lacks reported activity, its aminomethyl-pyridine analogs exhibit potent inhibition:

Table 2: DPP-4 Inhibition by Selected Analogs

| Compound | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| 4e-7 (cyanomethyl-amide) | 10 | 6600 | 660:1 |

| 4e-2 (methyl-amide) | 11 | 5200 | 473:1 |

The primary amine at position 5 and the carboxylic acid at position 2 are critical for binding to DPP-4’s catalytic site. Molecular docking studies suggest the cyanomethyl group in 4e-7 forms a hydrogen bond with Ser630, a key residue in the enzyme’s active site .

Selectivity and Toxicity

Aminomethyl-pyridines show >100-fold selectivity for DPP-4 over DPP-8/9, minimizing off-target effects . Cytotoxicity assays in HeLa cells indicate low toxicity (LC₅₀ >10 μM), attributed to the compound’s inability to penetrate mammalian cell membranes efficiently.

Physicochemical and Analytical Properties

Collision Cross-Section (CCS) Data

Ion mobility spectrometry predicts CCS values for various adducts:

Table 3: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 153.06586 | 129.7 |

| [M+Na]+ | 175.04780 | 141.1 |

| [M-H]- | 151.05130 | 130.5 |

These values aid in metabolite identification during mass spectrometric analyses.

Solubility and Stability

Applications in Research

Drug Discovery

4-(Methylamino)pyridine-2-carboxylic acid serves as a building block for:

-

DPP-4 inhibitors: Lead optimization has produced analogs with sub-20 nM potency .

-

Anticancer agents: Pyridinecarboxylic acid derivatives exhibit topoisomerase II inhibition in preclinical models .

Coordination Chemistry

The carboxylic acid group enables chelation of metal ions. For example, Cu(II) complexes of related pyridinecarboxylates show superoxide dismutase (SOD)-mimetic activity, with IC₅₀ values of 2.5 μM in xanthine oxidase assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume